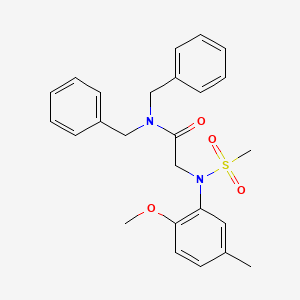
N-ethyl-4-methoxy-N-(2-methylphenyl)-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethyl-4-methoxy-N-(2-methylphenyl)-3-nitrobenzamide, also known as GW501516, is a synthetic compound that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was initially developed as a potential treatment for metabolic disorders such as obesity, diabetes, and dyslipidemia. However, due to its ability to enhance endurance and promote fat loss, it has also gained popularity among athletes as a performance-enhancing drug.
Mecanismo De Acción
N-ethyl-4-methoxy-N-(2-methylphenyl)-3-nitrobenzamide exerts its effects by activating PPARδ, a nuclear receptor that plays a crucial role in lipid metabolism and energy homeostasis. Activation of PPARδ leads to the upregulation of genes involved in fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, resulting in improved metabolic function and increased endurance capacity.
Biochemical and Physiological Effects:
In addition to its metabolic effects, N-ethyl-4-methoxy-N-(2-methylphenyl)-3-nitrobenzamide has been shown to have several other biochemical and physiological effects. It has been reported to increase the expression of genes involved in muscle fiber type switching, leading to an increase in type I muscle fibers and a decrease in type II muscle fibers. It has also been shown to improve cardiac function and reduce oxidative stress in animal models of heart failure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-ethyl-4-methoxy-N-(2-methylphenyl)-3-nitrobenzamide has several advantages for use in lab experiments. It is highly selective for PPARδ and does not activate other PPAR isoforms, reducing the risk of off-target effects. It also has a long half-life, allowing for once-daily dosing. However, its use is limited by its potential for abuse as a performance-enhancing drug, and caution should be exercised when interpreting results obtained with N-ethyl-4-methoxy-N-(2-methylphenyl)-3-nitrobenzamide.
Direcciones Futuras
There are several potential future directions for research on N-ethyl-4-methoxy-N-(2-methylphenyl)-3-nitrobenzamide. One area of interest is its potential as a treatment for heart failure, as several studies have demonstrated its cardioprotective effects. Another area of interest is its potential as a treatment for neurodegenerative diseases, as it has been shown to improve mitochondrial function and reduce oxidative stress in the brain. Additionally, further research is needed to fully understand the long-term effects of N-ethyl-4-methoxy-N-(2-methylphenyl)-3-nitrobenzamide on metabolic and cardiovascular health.
Métodos De Síntesis
The synthesis of N-ethyl-4-methoxy-N-(2-methylphenyl)-3-nitrobenzamide involves several steps, including the reaction of 4-methoxy-2-nitrobenzoic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with N-ethyl-N-(2-methylphenyl)amine in the presence of a base to yield N-ethyl-4-methoxy-N-(2-methylphenyl)-3-nitrobenzamide. The final product is purified by recrystallization.
Aplicaciones Científicas De Investigación
N-ethyl-4-methoxy-N-(2-methylphenyl)-3-nitrobenzamide has been extensively studied for its potential therapeutic applications. Several studies have demonstrated its ability to improve insulin sensitivity, reduce inflammation, and lower triglyceride levels in animal models of metabolic disorders. It has also been shown to enhance endurance performance by increasing the utilization of fatty acids as an energy source and improving muscle oxidative capacity.
Propiedades
IUPAC Name |
N-ethyl-4-methoxy-N-(2-methylphenyl)-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4/c1-4-18(14-8-6-5-7-12(14)2)17(20)13-9-10-16(23-3)15(11-13)19(21)22/h5-11H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYYWBHJINGWXRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC=C1C)C(=O)C2=CC(=C(C=C2)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-ethyl-4-methoxy-N-(2-methylphenyl)-3-nitrobenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![5-{[ethyl(3-methylphenyl)amino]sulfonyl}-2-hydroxybenzoic acid](/img/structure/B5732827.png)
![N-[2-(4-methyl-1-piperidinyl)phenyl]-5-nitro-2-furamide](/img/structure/B5732834.png)

![ethyl 4-[({[(4-chloro-1-ethyl-1H-pyrazol-5-yl)carbonyl]amino}carbonothioyl)amino]benzoate](/img/structure/B5732843.png)


![2,6-dimethylbenzo-1,4-quinone 4-[O-(2-bromobenzoyl)oxime]](/img/structure/B5732866.png)
![2-(2-furyl)-4-[4-(methylthio)benzylidene]-1,3-oxazol-5(4H)-one](/img/structure/B5732874.png)

![7-(4-bromophenyl)-1,3-dimethyl-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B5732886.png)